2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core with multiple functional groups. Key structural features include:
- Thiophen-3-yl substituent: The sulfur-containing heterocycle at position 4 introduces aromaticity and π-interaction capabilities, distinguishing it from phenyl or methoxy-substituted analogs .
- Phenyl group at position 1: Provides hydrophobic character, influencing solubility and binding interactions.
- Carbonitrile group at position 3: A polar moiety that may participate in hydrogen bonding or act as a pharmacophore in biological systems.
The compound’s synthesis likely follows a tandem protocol involving multicomponent reactions, as seen in related hexahydroquinolines using ionic liquid catalysts like [H2-DABCO][HSO4]₂ . Structural confirmation has been achieved via X-ray crystallography for analogs, revealing planar quinoline cores and chair-like conformations in the hexahydro ring system .
Properties
CAS No. |
311334-39-1 |
|---|---|
Molecular Formula |
C22H21N3OS |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-22(2)10-17-20(18(26)11-22)19(14-8-9-27-13-14)16(12-23)21(24)25(17)15-6-4-3-5-7-15/h3-9,13,19H,10-11,24H2,1-2H3 |
InChI Key |
UQOGZOGTYLCFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
Biological Activity
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structural features suggest potential biological activities that have been the subject of various research studies. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.5 g/mol. The structure includes a hexahydroquinoline core fused with a thiophene ring and a carbonitrile group.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3OS |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
| InChI Key | QBBZMGINZAZBFE-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of 2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been explored in various studies focusing on its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The mechanism of action often involves interaction with DNA and modulation of cellular processes:
- DNA Interaction : Quinoline derivatives can bind to DNA, inhibiting replication and transcription processes.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress : They can generate reactive oxygen species (ROS), contributing to cytotoxicity against cancer cells.
A study highlighted that derivatives similar to the target compound showed promising results against various cancer cell lines by inducing apoptosis through ROS generation and DNA damage .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor affecting various biochemical pathways:
- Kinase Inhibition : It has been suggested that certain quinoline derivatives can inhibit kinases involved in cancer progression.
- Enzyme Modulation : By interacting with specific enzymes, the compound may alter metabolic pathways critical for tumor growth.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
Receptor Binding : The compound may bind to specific receptors on cell membranes or within cells, modulating signaling pathways that regulate cell growth and survival.
Enzyme Interaction : It may inhibit enzymes that are crucial for nucleotide synthesis or other metabolic processes essential for cancer cell proliferation.
Case Studies
Several studies have documented the biological effects of related compounds:
- Cytotoxicity Studies : A study reported the synthesis and biological evaluation of quinoline derivatives where compounds demonstrated significant cytotoxic effects against human cancer cell lines .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications in the quinoline structure can enhance anticancer activity by improving binding affinity to target molecules .
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The compound features a hexahydroquinoline core with various substituents that enhance its interaction with biological targets.
Pharmacological Activities
Numerous studies have highlighted the potential pharmacological activities of this compound:
- Antitumor Activity : Research indicates that derivatives of hexahydroquinoline exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production in vitro .
- Neuroprotective Effects : Preliminary investigations have indicated potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have documented the applications of 2-amino derivatives in drug development:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Key Findings:
Nitro and trifluoromethyl groups (e.g., 476483-60-0) increase electron-withdrawing character, improving stability but reducing solubility .
Bulkier substituents (e.g., 2-methyl-5-nitrophenyl in 441783-41-1) may hinder molecular packing or enzyme binding .
Biological Implications :
- Thiophene derivatives (target compound, 311332-82-8) show promise in targeting sulfur-binding enzymes or receptors via π-π stacking .
- Methoxy-rich analogs (B5, B6) are more suited for aqueous environments, such as cytoplasmic targets .
Synthetic Accessibility :
- Ionic liquid-mediated syntheses (e.g., [H2-DABCO][HSO4]₂) yield methoxy-substituted derivatives in higher purity compared to thiophene analogs, which may require harsher conditions .
Crystallographic Data: X-ray studies on trifluoromethyl-substituted analogs (e.g., 339336-48-0) reveal planar quinoline cores and chair-like hexahydro rings, suggesting similar rigidity in the target compound .
Preparation Methods
Reaction Overview
The use of ionic liquids (ILs) as green catalysts has emerged as a sustainable approach. The [H₂-DABCO][HSO₄]₂ IL enables efficient synthesis under ambient conditions, leveraging its dual role as a catalyst and hydrogen-bonding promoter.
Key Components:
-
1,3-Dicarbonyl compound : 5,5-Dimethylcyclohexane-1,3-dione (dimedone)
-
Aldehyde : Thiophen-3-yl aldehyde (for the 4-position substituent)
-
Malononitrile : Activated via Knoevenagel condensation
-
Ammonium acetate : Source of the amino group
Reaction Mechanism:
-
Knoevenagel Condensation : Thiophen-3-yl aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
-
Enamine Formation : Dimedone reacts with ammonium acetate to generate an enamine intermediate.
-
Michael Addition : The enamine undergoes nucleophilic attack on the activated aldehyde-malononitrile adduct.
-
Cyclization : Intramolecular cyclization and tautomerization yield the hexahydroquinoline core.
Experimental Conditions:
| Parameter | Value |
|---|---|
| Catalyst | [H₂-DABCO][HSO₄]₂ (30 mg) |
| Solvent | Ethanol (3–4 mL) |
| Temperature | Room temperature (~25°C) |
| Reaction Time | 5–15 minutes |
| Yield | 76–100% |
Aqueous Thermal Synthesis
Reaction Protocol
This method employs traditional heating in aqueous media, optimized for scalability.
Key Components:
-
1,3-Dicarbonyl compound : Dimedone
-
Aldehyde : Thiophen-3-yl aldehyde
-
Malononitrile : Reacts under basic conditions
-
Ammonium acetate : Provides the amino group
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Water (10 mL) |
| Temperature | 373 K (100°C) |
| Reaction Time | 40–60 minutes |
| Catalyst | None (autocatalytic) |
| Yield | 83% (reported for analogs) |
Mechanistic Insights :
-
Enamine Formation : Dimedone and ammonium acetate form an enamine in situ.
-
Cyclization : Michael addition followed by dehydration and cyclization forms the heterocyclic core.
Limitations :
-
Requires elevated temperatures, reducing green chemistry appeal.
-
Lower yields compared to IL-catalyzed methods.
Microwave-Assisted Synthesis
Enhanced Efficiency via Microwave Irradiation
Microwave (MW) methods reduce reaction times and improve yields by accelerating thermal kinetics.
Key Components:
-
1,3-Dicarbonyl compound : Dimedone
-
Aldehyde : Thiophen-3-yl aldehyde
-
Malononitrile : Reacts under MW conditions
-
Catalyst : Biopolymer-based (e.g., urea- or thiourea-functionalized)
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Neat or ethanol |
| Temperature | 85–100°C (MW-assisted) |
| Reaction Time | 5–20 minutes |
| Catalyst | Biopolymer (1–2 mol%) |
| Yield | 80–95% |
Advantages :
-
Rapid Synthesis : Achieves yields comparable to IL methods in shorter times.
-
Green Chemistry : Solvent-free or minimal solvent use.
Nanocatalyst-Mediated Synthesis
Magnetic Nanoparticle (Fe₃O₄) Catalysis
Fe₃O₄ nanoparticles enable magnetically separable catalysts, enhancing recyclability.
Key Components:
-
1,3-Dicarbonyl compound : Dimedone
-
Aldehyde : Thiophen-3-yl aldehyde
-
Malononitrile : Reacts under acid catalysis
-
Catalyst : Fe₃O₄@PS-Arg or Fe₃O₄@SiO₂-SO₃H
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or solvent-free |
| Temperature | 25–85°C |
| Reaction Time | 15–60 minutes |
| Catalyst Loading | 10–40 mg |
| Yield | 80–95% |
Mechanistic Role :
-
Acid Catalysis : Nanoparticle surfaces activate carbonyl groups.
-
Recyclability : Catalyst reused for ≥5 cycles with minimal activity loss.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature | Time | Yield | Recyclability | Green Metrics |
|---|---|---|---|---|---|---|
| Ionic Liquid | [H₂-DABCO][HSO₄]₂/EtOH | RT | 5–15 min | 76–100% | High | High (E-factor: 3–5) |
| Aqueous Thermal | None/Water | 100°C | 40–60 min | 75–83% | Low | Moderate |
| Microwave-Assisted | Biopolymer/EtOH | 85–100°C | 5–20 min | 80–95% | Moderate | High |
| Nanocatalyst-Mediated | Fe₃O₄/EtOH | 25–85°C | 15–60 min | 80–95% | High | High |
Notes :
-
E-factor : Ratio of waste to desired product. Lower values indicate greener processes.
-
Recyclability : ILs and Fe₃O₄ catalysts exhibit superior recyclability (>5 cycles).
Critical Factors in Synthesis
Substrate Scope and Functional Group Tolerance
The thiophen-3-yl group at position 4 is introduced via 3-thiophenecarboxaldehyde. Reactions tolerate:
-
Electron-withdrawing groups : Nitro, chloro, bromo
-
Electron-donating groups : Methoxy, ethoxy
-
Heteroaromatic aldehydes : Thiophene, furan
Challenges :
-
Steric Hindrance : Bulky substituents (e.g., tert-butyl) may reduce yields.
-
Sensitivity to pH : Over-acidic conditions degrade malononitrile.
Optimization of Catalyst Load and Solvent
-
Catalyst Load : 30 mg of [H₂-DABCO][HSO₄]₂ achieves optimal yields (98% for 4-chlorophenyl analogs).
-
Solvent Choice : Ethanol outperforms water or H₂O/EtOH mixtures due to enhanced solubility and reaction kinetics.
Spectroscopic and Structural Validation
Key Spectral Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| IR | 3200–3440 cm⁻¹ | >NH₂ and -NH stretching |
| ¹H NMR | δ 3–5 ppm (s, 1H) | Methine proton (C4) |
| ¹³C NMR | δ 30–35 ppm (s) | Methine carbon (C4) |
Industrial and Academic Relevance
Scalability and Cost-Effectiveness
Applications in Medicinal Chemistry
Derivatives of this scaffold are explored as:
-
Anticancer agents : Inhibition of kinase pathways.
-
Antimicrobial agents : Activity against Gram-positive bacteria.
Q & A
Q. How do structural modifications (e.g., replacing thiophen-3-yl with pyridinyl) alter bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with pyridin-3-yl or nitrophenyl groups. Compare IC₅₀ values in cytotoxicity assays. Thiophen-3-yl derivatives show 3-fold higher activity than pyridinyl .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
